

In-Depth Technical Guide to N-(1-Pyridin-3-YL-ethyl)-hydroxylamine

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Compound of Interest

Compound Name: *N-(1-Pyridin-3-YL-ethyl)-hydroxylamine*

Cat. No.: *B1284468*

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For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of **N-(1-Pyridin-3-YL-ethyl)-hydroxylamine**, including its chemical identifiers, potential synthetic routes, and a review of the biological activities of related compounds. This document is intended to serve as a foundational resource for researchers interested in the potential applications of this and similar molecules in drug discovery and development.

Core Compound Identifiers

N-(1-Pyridin-3-YL-ethyl)-hydroxylamine is a pyridine derivative with potential applications in medicinal chemistry. The following table summarizes its key chemical identifiers.

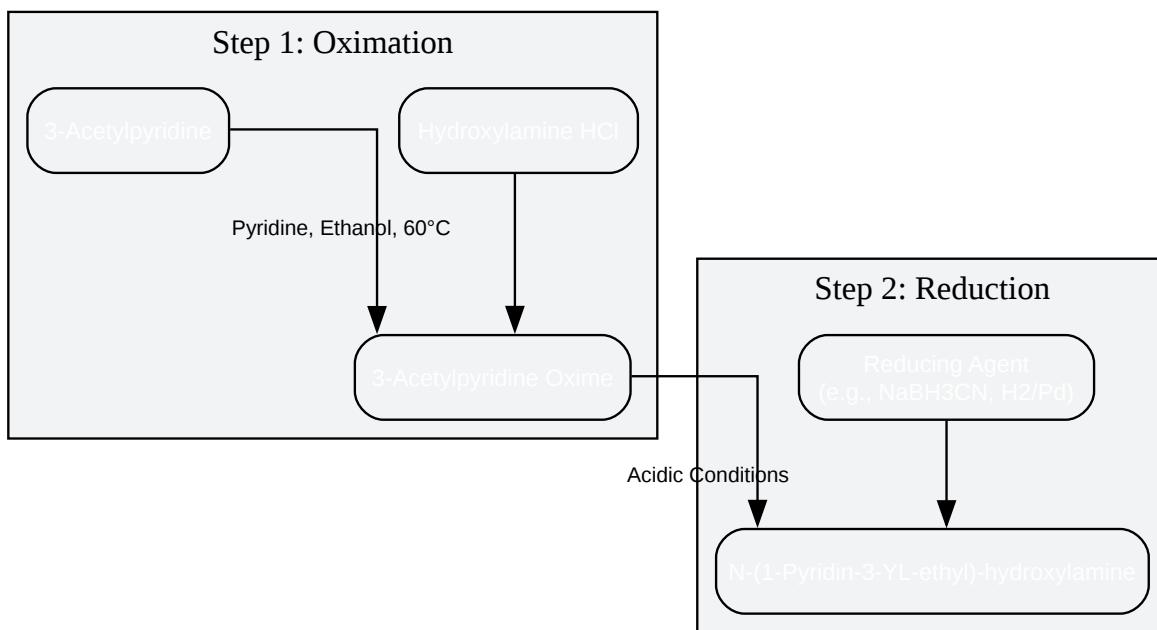
Identifier	Value
CAS Number	30391-89-0
Molecular Formula	C ₇ H ₁₀ N ₂ O
Molecular Weight	138.17 g/mol
IUPAC Name	N-(1-(pyridin-3-yl)ethyl)hydroxylamine
Canonical SMILES	CC(C1=CN=C=C1)NO
InChI Key	BMRQKSLZIZYQSN-UHFFFAOYSA-N

Synthesis and Manufacturing

While a specific, detailed experimental protocol for the synthesis of **N-(1-Pyridin-3-YL-ethyl)-hydroxylamine** is not readily available in published literature, its structural similarity to other known compounds suggests plausible synthetic pathways. Commercial suppliers indicate that this compound is available via custom synthesis.

A likely and efficient synthesis strategy would involve a two-step process starting from the commercially available 3-acetylpyridine.

Proposed Synthetic Pathway:



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Caption: Proposed two-step synthesis of **N-(1-Pyridin-3-YL-ethyl)-hydroxylamine**.

Experimental Protocol (Hypothetical):

Step 1: Synthesis of 3-Acetylpyridine Oxime A solution of 3-acetylpyridine and hydroxylamine hydrochloride in a suitable solvent such as ethanol, with a weak base like pyridine, would be heated. This standard oximation reaction is expected to proceed with high yield.

Step 2: Reduction to **N-(1-Pyridin-3-YL-ethyl)-hydroxylamine** The resulting 3-acetylpyridine oxime would then be reduced to the target hydroxylamine. This reduction can be achieved using various reagents, such as sodium cyanoborohydride (NaBH_3CN) under acidic conditions or catalytic hydrogenation (e.g., H_2 over a Palladium catalyst). The choice of reducing agent would be critical to prevent over-reduction to the corresponding amine.

Alternative Synthetic Route: Buchwald-Hartwig Amination A more modern and versatile approach could be adapted from the synthesis of related N-alkyl-N-(pyridin-yl)hydroxylamines. [1] This would involve the palladium-catalyzed cross-coupling of a 3-halopyridine with an appropriate N-protected hydroxylamine, followed by deprotection. While this method has been successfully applied to the synthesis of a pyridin-3-yl hydroxylamine analog, the yields were noted to be lower than for the corresponding pyridin-2-yl isomer.[1]

Biological Activity and Potential Applications

Specific biological data for **N-(1-Pyridin-3-YL-ethyl)-hydroxylamine** is not currently available in the public domain. However, the broader class of pyridine and hydroxylamine derivatives has been extensively studied, revealing a wide range of biological activities.

Antibacterial Properties: Research into N-alkyl-N-(pyridin-2-yl)hydroxylamine scaffolds has demonstrated potent and selective antibacterial activity, particularly against Gram-positive bacteria such as *Micrococcus luteus* and antibiotic-resistant strains of *Staphylococcus aureus* (MRSA) and *Enterococcus faecalis* (VRE).[1] The pyridine moiety is a common feature in many antibacterial agents.[2] Given these precedents, it is plausible that **N-(1-Pyridin-3-YL-ethyl)-hydroxylamine** could exhibit similar antibacterial properties.

Antiproliferative and Anticancer Activity: Pyridine derivatives are a well-established class of compounds with significant antiproliferative activity against various cancer cell lines. The specific substitutions on the pyridine ring play a crucial role in determining their efficacy.

Other Potential Activities: The pyridine scaffold is present in drugs with a wide array of therapeutic uses, including antiviral, anti-inflammatory, and antimalarial applications. Furthermore, hydroxylamine-containing compounds have been investigated for their roles as enzyme inhibitors and in other therapeutic contexts.

Structure-Activity Relationship (SAR) Considerations: For the related N-alkyl-N-(pyridin-2-yl)hydroxylamines, structure-activity relationship studies have shown that the nature of the alkyl substituent on the hydroxylamine nitrogen significantly influences the antibacterial potency.[\[1\]](#) Similar SAR studies would be necessary to optimize the biological activity of **N-(1-Pyridin-3-YL-ethyl)-hydroxylamine** and its derivatives.

Experimental Data (Inferred and for Related Compounds)

As specific experimental data for the title compound is unavailable, the following tables present data for related compounds to provide a basis for future research.

Table 1: Antibacterial Activity of Related Pyridin-yl-hydroxylamine Compounds

Compound	Target Organism	MIC ₉₀ (µM)	Reference
N-alkyl-N-(pyridin-2-yl)hydroxylamine A	Micrococcus luteus	2.0	[1]
N-alkyl-N-(pyridin-2-yl)hydroxylamine B	Staphylococcus aureus (MRSA)	Moderate	[1]
N-alkyl-N-(pyridin-2-yl)hydroxylamine C	Enterococcus faecalis (VRE)	Moderate	[1]

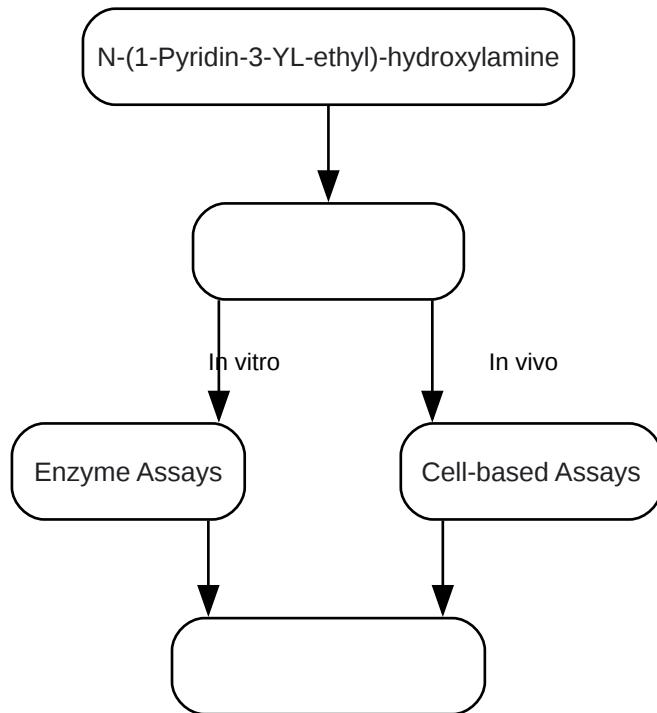
Signaling Pathways and Mechanism of Action (Hypothetical)

The precise mechanism of action for **N-(1-Pyridin-3-YL-ethyl)-hydroxylamine** is unknown. However, based on the activities of related compounds, several potential pathways can be postulated.

Inhibition of Bacterial Cell Wall Synthesis: Many pyridine-based antibacterial agents interfere with key enzymes involved in the synthesis of the bacterial cell wall.

Enzyme Inhibition: The hydroxylamine moiety can act as a metal-chelating group, potentially inhibiting metalloenzymes that are essential for bacterial survival.

Logical Relationship for Investigating Mechanism of Action:



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Caption: A logical workflow for elucidating the mechanism of action.

Conclusion

N-(1-Pyridin-3-YL-ethyl)-hydroxylamine represents an under-explored molecule within the medicinally significant class of pyridine derivatives. While specific biological data is lacking, the known activities of structurally similar compounds, particularly in the antibacterial field, suggest that this molecule and its derivatives are promising candidates for further investigation. The proposed synthetic routes offer a clear path to obtaining this compound for research purposes. Future studies should focus on its synthesis, in vitro and in vivo biological evaluation, and elucidation of its mechanism of action to fully understand its therapeutic potential.

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- 2. Synthesis and Biological Evaluation of 3-(Pyridine-3-yl)-2-Oxazolidinone Derivatives as Antibacterial Agents - PMC [pmc.ncbi.nlm.nih.gov]
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